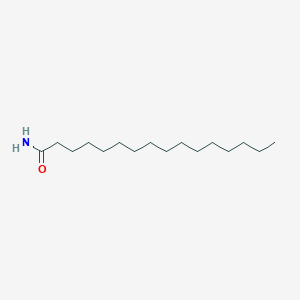

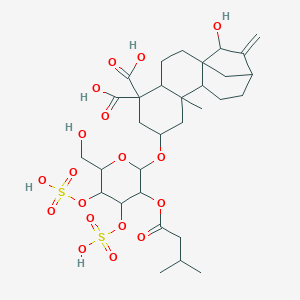

![molecular formula C23H14F6S2 B163022 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 137814-07-4](/img/structure/B163022.png)

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Overview

Description

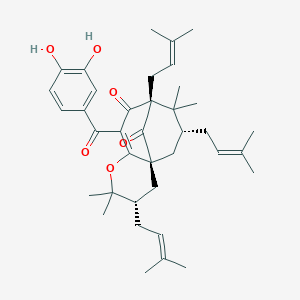

“1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene” is a chemical compound with the molecular formula C23H14F6S2 and a molecular weight of 468.48 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene, which results in symmetric and asymmetric 1,2-dihetarylethenes . These are of interest as photosensitive components of photochromic recording media for optical read/write storage .Molecular Structure Analysis

The molecular structure of this compound consists of two 2-methylbenzo[b]thiophen-3-yl groups attached to a 3,3,4,4,5,5-hexafluoro-1-cyclopentene core .Chemical Reactions Analysis

This compound undergoes thermally irreversible photochromic reactions, where colouration/decolouration cycles can be repeated more than 10^4 times without significant loss of performance .Physical And Chemical Properties Analysis

This compound has a melting point range of 157.0 to 162.0 °C . It has a maximum absorption wavelength of 225 nm in methanol . It is slightly soluble in tetrahydrofuran .Scientific Research Applications

Ring Closure Reaction Dynamics

- The photochromic ring closure reaction dynamics of this compound and its derivatives in solution have been extensively studied. Time-resolved spontaneous fluorescence of the open isomer reveals a fast component of around 1 ps and a slower component on the order of 100 ps. This study provides insights into the conformational dynamics and reaction pathways of these compounds (Shim et al., 2007).

Thermally Irreversible Photochromic Systems

- 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, including this compound, possess thermally irreversible and fatigue-resistant photochromic properties. They have been synthesized and shown to undergo reversible photocyclization, producing red-colored closed-ring forms. These forms were stable for more than 3 weeks at 80 °C (Uchida et al., 1990).

Photochromic and Fluorescence Switching Properties

- The compound's photochromic and fluorescence properties have been studied, especially in amorphous solid states. These compounds exhibit a photochromic coloration reaction to form a ring-closed form isomer with a cyclohexadiene backbone, demonstrating potential in fluorescence switching applications (Taguchi et al., 2011).

Novel Photochromic Amorphous Molecular Materials

- The development of novel photochromic amorphous molecular materials based on dithienylethene, including this compound, has been reported. These materials exhibit higher conversion of photocyclisation in the amorphous film, indicating their potential in various photochromic applications (Utsumi et al., 2000).

Photoswitching of Magnetic Interaction

- This compound has been synthesized and studied for its ability to show photoswitching of intramolecular magnetic interaction. The compound undergoes almost complete photochromic reactions, indicating potential in magnetic property modulation applications (Matsuda & Irie, 2001).

Multilayer Polymer Structures

- Research on the acylation of this compound has led to the formation of photoinduced diffraction grating in photochromic photorefractive layers of a waveguide multilayer system, demonstrating its use in optical read/write storage media (Krayushkin et al., 2011).

Isomerization Under X-ray Irradiation

- Films containing this compound have been investigated for their isomerization behavior under X-ray irradiation, suggesting its applicability in radiation dosimeters (Kawamura et al., 2020).

Ring Opening Dynamics

- The ring opening reaction dynamics of this compound in solution have been studied, providing valuable information on its reaction mechanism and rate, which is crucial for understanding its photochromic behavior (Shim et al., 2003).

Modulation of Absorption, Fluorescence, and Liquid-Crystal Properties

- Systematic variation of molecular symmetry in a photochromic system based on this compound has been studied for correlations between molecular shape, symmetry, electronic effects, photochromic conversion, and liquid-crystalline properties (Frigoli & Mehl, 2004).

Mechanism of Action

properties

IUPAC Name |

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F6S2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMHUFAXSWHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464958 | |

| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137814-07-4 | |

| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does incorporating 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene into a Metal-Organic Framework (MOF) impact its photochromic properties and fatigue resistance?

A2: Embedding BMTH within MOFs like MOF-5, MIL-68(In), and MIL-68(Ga) effectively transfers its photochromic behavior to a solid crystalline material. [] Interestingly, the confinement within the MOF pores enhances the normally suppressed green light (λ = 535 nm) induced switching of BMTH. [] Furthermore, the MOF environment significantly improves the compound's fatigue resistance, demonstrating no degradation after ten switching cycles. [] This highlights the potential of MOFs to enhance the stability and performance of photochromic compounds for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

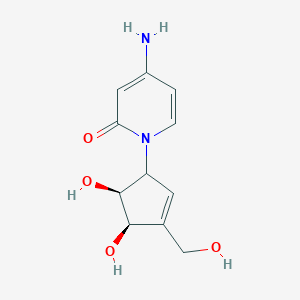

![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)

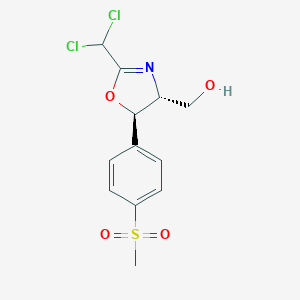

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)

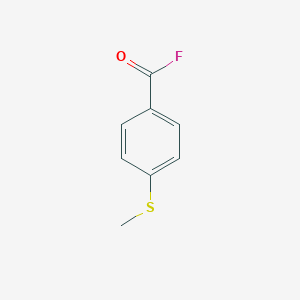

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)